molecular formula C27H16Cl2N4O B11486957 4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile

4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11486957
M. Wt: 483.3 g/mol
InChI Key: CRKVVRSWUHIQJS-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a unique combination of chlorinated aromatic rings and a dihydropyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 7-chloroquinoline scaffold: This can be achieved by reacting 4,7-dichloroquinoline with appropriate amines under nucleophilic substitution conditions.

    Coupling with 3-chlorophenyl group: The 3-chlorophenyl group can be introduced via a Suzuki coupling reaction using a palladium catalyst.

    Formation of the dihydropyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridine ring.

    Introduction of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of various biological targets.

    Medicine: Investigated for its potential therapeutic effects against infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of pathogenic cells. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-methanol

Uniqueness

The uniqueness of 4-(3-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C27H16Cl2N4O

Molecular Weight

483.3 g/mol

IUPAC Name

4-(3-chlorophenyl)-6-[4-[(7-chloroquinolin-4-yl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C27H16Cl2N4O/c28-18-3-1-2-17(12-18)22-14-25(33-27(34)23(22)15-30)16-4-7-20(8-5-16)32-24-10-11-31-26-13-19(29)6-9-21(24)26/h1-14H,(H,31,32)(H,33,34)

InChI Key

CRKVVRSWUHIQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)C#N

Origin of Product

United States

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